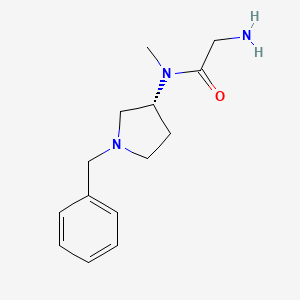
2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide is an organic compound of notable interest in the fields of chemistry and pharmacology. Structurally, it comprises an amino group, a benzyl-substituted pyrrolidine ring, and a methyl-acetamide moiety. This compound is often explored for its unique physicochemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide typically involves several key steps. Common approaches include the catalytic hydrogenation of intermediates and the use of chiral auxiliaries to ensure the desired stereochemistry.
Starting materials: : Benzyl-substituted pyrrolidine derivative, methyl acetamide, and appropriate amination reagents.
Catalysts: : Chiral catalysts or ligands.
Reaction Conditions: : Temperature-controlled conditions, typically between 20-50°C, and inert atmosphere to prevent side reactions.
Purification: : Recrystallization, column chromatography, or preparative HPLC.
Industrial Production Methods
For large-scale production, cost-effective and scalable methods are used. These often involve:
Batch processing: : Ensuring consistent yield and purity.
Flow chemistry: : For continuous synthesis, improving reaction efficiency and scalability.
Automation: : Utilizing automated synthesizers for precise control over reaction parameters.
化学反应分析
Types of Reactions It Undergoes
2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide can participate in various types of chemical reactions, including:
Oxidation: : Transforming the amino group or modifying the pyrrolidine ring.
Reduction: : Reducing the amide group under controlled conditions.
Substitution: : Introducing new functional groups by substituting the amino or benzyl groups.
Common Reagents and Conditions
Reactions typically involve:
Oxidizing agents: : Hydrogen peroxide, KMnO₄.
Reducing agents: : Sodium borohydride, LiAlH₄.
Substituents: : Halides, carboxylates under nucleophilic substitution conditions.
Major Products Formed
Depending on the reaction conditions, major products include:
Hydroxylated derivatives: : From oxidation.
Amine-modified products: : From reduction.
Functionalized acetamides: : From substitution reactions.
科学研究应用
2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide is utilized across various scientific domains:
Chemistry
Used as an intermediate in synthetic organic chemistry, particularly in the creation of complex molecules and chiral centers.
Biology
Explored for its potential role in modulating biological pathways, enzyme interactions, and protein binding studies.
Medicine
Studied for its pharmacological properties, including potential therapeutic effects, such as anti-inflammatory or neuroprotective roles.
Industry
Applied in the synthesis of fine chemicals, pharmaceuticals, and as a starting material for other functional compounds.
作用机制
Molecular Targets and Pathways Involved
The compound's mechanism of action often involves:
Receptor binding: : Interaction with specific receptors or enzymes.
Signal transduction: : Modulating cellular signaling pathways.
Enzyme inhibition: : Acting as an inhibitor for specific enzymes, affecting metabolic pathways.
相似化合物的比较
Comparing 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide with similar compounds highlights its uniqueness in terms of:
Structural uniqueness: : The presence of the benzyl-substituted pyrrolidine ring and the specific stereochemistry.
Chemical properties: : Distinct reactivity patterns and physicochemical characteristics.
List of Similar Compounds
2-Amino-N-methyl-acetamide: : Lacks the benzyl-pyrrolidine moiety.
1-Benzyl-pyrrolidine-3-yl-amine: : Missing the acetamide group.
N-Benzyl-pyrrolidine derivatives: : Structurally similar but with varying functional groups and stereochemistry.
This comprehensive exploration of this compound outlines its preparation methods, chemical reactivity, scientific applications, mechanism of action, and a comparison with related compounds, providing a thorough understanding of its significance in various fields.
属性
IUPAC Name |
2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(14(18)9-15)13-7-8-17(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11,15H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLIVSKTCGLTFP-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
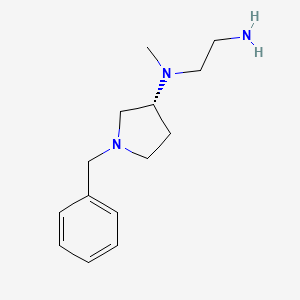
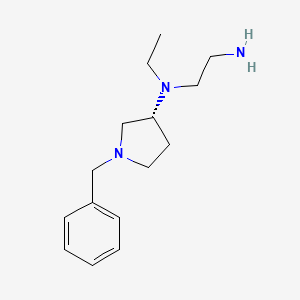
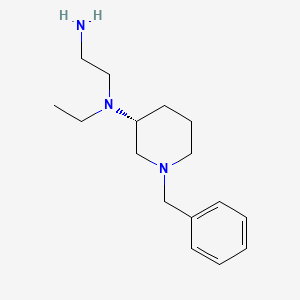
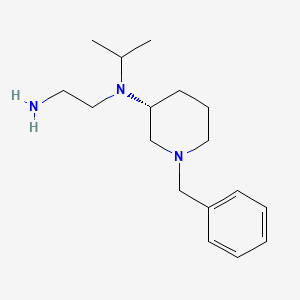
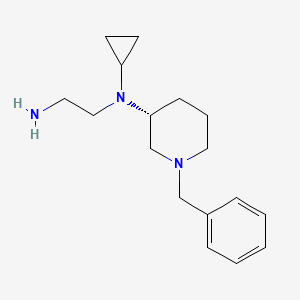
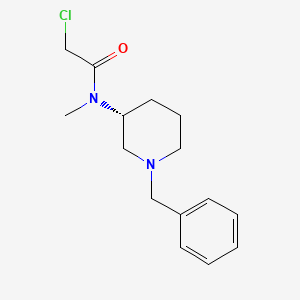
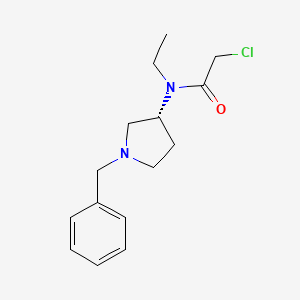
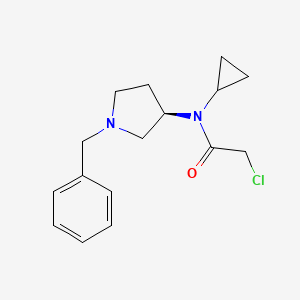
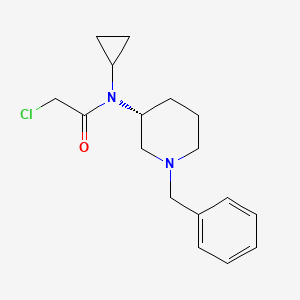
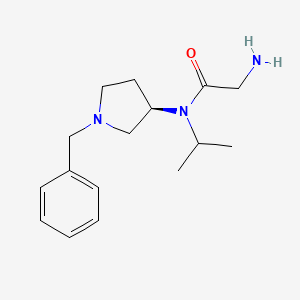
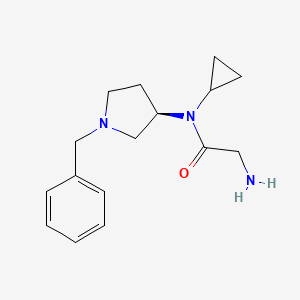
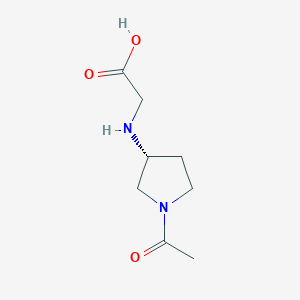
![[((R)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B7986238.png)
![[((R)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7986245.png)
